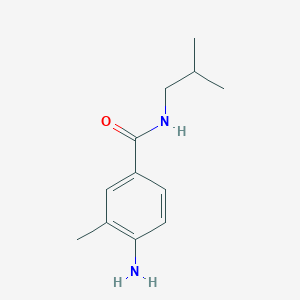

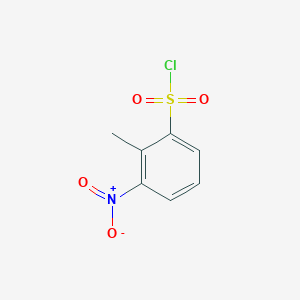

4-amino-N,3-diméthylbenzamide

Vue d'ensemble

Description

The compound 4-Amino-N,3-dimethylbenzamide is a chemical entity that can be synthesized through various chemical processes. Although the provided papers do not directly discuss 4-Amino-N,3-dimethylbenzamide, they do provide insights into related compounds and their synthesis methods, which can be informative for understanding the synthesis and properties of 4-Amino-N,3-dimethylbenzamide.

Synthesis Analysis

The synthesis of related compounds involves acylation and catalytic hydrogenation. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride resulted in high yields of 90.3% and 95.6%, respectively, with a total yield of 86.3% . The optimal conditions for catalytic hydrogenation using Raney Nickel as a catalyst were determined to be a solvent of methanol, a catalyst amount of 30%, and a reaction temperature of 50-60°C . These details could be relevant for the synthesis of 4-Amino-N,3-dimethylbenzamide, as similar conditions and methods may be applicable.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-N,3-dimethylbenzamide can be confirmed using techniques such as Thin-Layer Chromatography (TLC), Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) . These analytical methods are crucial for verifying the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 4-Amino-N,3-dimethylbenzamide. However, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a related compound, involves the preparation of thiohydantoins of amino acids and their separation by chromatography . The chemical reactions involved in this process, including the color change from purple to blue to red upon exposure to HCl vapor, indicate the reactivity of the azo group and the formation of different derivatives . These reactions could provide insights into the reactivity of the amino and dimethylamino groups in 4-Amino-N,3-dimethylbenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-N,3-dimethylbenzamide can be inferred from related compounds. For example, the sensitivity of the azo group in 4-NN-dimethylaminoazobenzene 4'-isothiocyanate allows for the detection of thiohydantoins of amino acids in small amounts, indicating that similar functional groups in 4-Amino-N,3-dimethylbenzamide may also confer detectable properties . The solubility, melting point, and other physical properties would need to be determined experimentally for 4-Amino-N,3-dimethylbenzamide.

Applications De Recherche Scientifique

Applications pharmaceutiques

“4-amino-N,3-diméthylbenzamide” est un élément constitutif crucial de nombreux candidats médicaments . Il est utilisé comme matière première et intermédiaire dans la synthèse de divers composés pharmaceutiques .

Synthèse continue dans les systèmes microfluidiques

Ce composé a été synthétisé dans un système de micro-réacteur à écoulement continu . Le système a été développé pour déterminer les paramètres cinétiques de réaction intrinsèques, ce qui rend le processus de monoacylation sélective relativement compliqué .

Étude cinétique

L'étude cinétique de “this compound” dans un système microfluidique a été réalisée . Cette étude permet de révéler clairement le processus réactionnel, en fournissant les constantes de vitesse de réaction, les énergies d'activation, les facteurs pré-exponentiels et leurs intervalles de confiance à 95 % .

Optimisation des conditions de réaction

Le modèle cinétique établi à partir de l'étude cinétique a été utilisé pour optimiser les conditions de réaction . En conséquence, “this compound” a été synthétisé dans le microréacteur avec un rendement de 85,7 % en 10 minutes .

Applications agrochimiques

“this compound” est également utilisé comme matière première et intermédiaire importante dans les domaines agro-industriels .

Applications dans les colorants

En plus des produits pharmaceutiques et des produits agrochimiques, ce composé est utilisé dans le domaine des colorants .

Safety and Hazards

Orientations Futures

While specific future directions for 4-amino-N,3-dimethylbenzamide are not mentioned in the search results, anthranilicdiamides, a related class of compounds, have attracted widespread attention in the fields of biochemistry, oncology, and materials science . They are seen as a potential new way for patients, especially in the treatment of tumor drug resistance .

Mécanisme D'action

Target of Action

This compound is an important raw material and intermediate used in pharmaceuticals, agro-based, and dye stuff fields .

Mode of Action

As an important intermediate in pharmaceuticals, it is likely to interact with its targets to induce changes that contribute to its overall effect .

Pharmacokinetics

It is known to be very soluble in water , which could potentially impact its bioavailability.

Result of Action

As an important intermediate in pharmaceuticals, it is likely to have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-amino-N,3-dimethylbenzamide . For instance, its solubility in water suggests that it could be affected by the hydration status of the environment . .

Propriétés

IUPAC Name |

4-amino-N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJKKMUCCPHXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588194 | |

| Record name | 4-Amino-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926263-13-0 | |

| Record name | 4-Amino-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,3-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1283825.png)